N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide
Description
The compound N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide (molecular formula: C₁₇H₁₅Cl₂N₃O₄; molecular weight: 396.224 g/mol) features a dichlorophenyl group at the 2,5-positions and a hydrazino-oxoacetamide backbone linked to a 3,4-dimethoxybenzylidene moiety . Its stereochemistry includes an (E)-configuration at the hydrazone double bond, which may influence biological interactions.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4/c1-25-14-6-3-10(7-15(14)26-2)9-20-22-17(24)16(23)21-13-8-11(18)4-5-12(13)19/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGHHAVIKKRBB-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.23 g/mol. The compound features a dichlorophenyl group and a hydrazone linkage, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various hydrazone derivatives, including those related to this compound. The compound has been evaluated against several cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture models.
Case Study: Antitumor Efficacy
In a study assessing the efficacy of similar compounds against human lung cancer cell lines (A549, HCC827, NCI-H358), it was found that derivatives with hydrazone linkages exhibited significant cytotoxic effects. For instance:
- A549 Cell Line: IC50 values were recorded at approximately 6.75 μM in 2D assays.
- HCC827 Cell Line: IC50 values were around 6.26 μM in 2D assays.
- NCI-H358 Cell Line: IC50 values were approximately 6.48 μM in 2D assays.
These results suggest that the compound may effectively inhibit tumor cell proliferation while exhibiting lower toxicity towards normal cells, as indicated by comparative assays on human lung fibroblast cell lines (MRC-5) .
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antimicrobial activity against common pathogens.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 64 μg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with DNA and inhibition of key cellular pathways involved in proliferation and survival.
Studies have demonstrated that similar compounds bind preferentially to the minor groove of DNA, disrupting replication processes and leading to apoptosis in cancer cells . The presence of functional groups such as methoxy and dichloro enhances the binding affinity and selectivity towards tumor cells.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide exhibits promising anticancer properties. In vitro studies demonstrate its cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibits an IC50 value indicating effective cytotoxicity.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Shows significant inhibition of cell proliferation.
- T47-D : Displays similar cytotoxic effects as observed in MCF-7 cells.
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Pharmacological Applications
Beyond its anticancer potential, this compound may have applications in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
- Antioxidant Activity : Exhibits the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Breast Cancer Cell Lines :
- Objective: To evaluate the cytotoxicity against MCF-7 and MDA-MB-231.
- Results: Significant reduction in cell viability was observed with an IC50 ranging from 27.7 µM to 39.2 µM against cancerous cells while showing low toxicity on normal cells (NIH-3T3).
- Inflammation Model :
- Objective: To assess anti-inflammatory properties using LPS-induced macrophages.
- Results: The compound significantly decreased pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weights, and inferred biological activities:
Key Structural and Functional Differences
Chlorine vs. However, the absence of methoxy groups in may reduce electron-donating effects critical for antioxidant activity . The 3,4-dimethoxybenzylidene group in the target compound contrasts with the 3-chlorobenzylidene in , suggesting divergent binding interactions (e.g., hydrogen bonding vs. hydrophobic interactions).
Impact of Additional Methoxy Groups :
- The 2,4,5-trimethoxybenzylidene substituent in introduces more electron-donating groups than the target compound, which correlates with enhanced antioxidant activity in analogs .
- In , the 2,5-dimethoxybenzylidene group combined with a 4-butoxybenzamide moiety may improve solubility but reduce cytotoxicity compared to the dichlorophenyl group in the target compound.
DNA intercalation). The tert-butyl carbamate in increases steric bulk and solubility, likely reducing cell permeability compared to the target compound’s dichlorophenyl group.
Q & A
Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a two-step process:
Hydrazine formation : Reacting hydrazine derivatives (e.g., 3,4-dimethoxybenzaldehyde) with a carbonyl-containing precursor.
Condensation : Coupling the hydrazine intermediate with N-(2,5-dichlorophenyl)-2-oxoacetamide under acidic conditions (e.g., acetic acid catalysis) and reflux.
Optimization strategies :
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
- Catalyst : Use glacial acetic acid (1–2 equiv.) to enhance coupling efficiency .
- Purification : Crystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Focus on peaks for the dichlorophenyl group (δ 7.2–7.8 ppm, aromatic protons), hydrazine NH (δ 9.5–10.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm C=O stretches (~1680 cm⁻¹ for oxoacetamide) and N-H bends (~3200 cm⁻¹ for hydrazine) .
- Melting Point : Consistent melting points (e.g., 120–182°C for analogs) indicate purity .
Q. How can researchers design initial bioactivity screens for this compound?
Methodological Answer:
- In vitro assays : Test against Mycobacterium tuberculosis (H37Rv strain) at 10–50 µM concentrations, using rifampicin as a positive control .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC50 ratios >10 indicate low toxicity) .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods elucidate the compound’s structural and electronic properties?
Methodological Answer:
- X-ray crystallography : Resolve the dihedral angle between the dichlorophenyl and dimethoxybenzylidene groups to assess planarity (e.g., angles <20° suggest π-π stacking potential) .
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic transitions (e.g., HOMO-LUMO gaps ~3.5 eV correlate with UV-Vis absorption at 350–400 nm) .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Purity verification : Use HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethoxy with 3-hydroxy groups) to identify substituent effects .
- Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. What advanced methodologies can identify the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Screen against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) to identify binding interactions (e.g., hydrogen bonds with Tyr158) .
- Enzyme inhibition assays : Measure IC50 values for target enzymes (e.g., <5 µM suggests high potency) .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Methodological Answer:
- Substituent effects table :
| Substituent Modification | Observed Impact on Bioactivity | Reference |
|---|---|---|
| 3,4-Dimethoxy → 3-Hydroxy | Reduced solubility, increased IC50 | |
| 2,5-Dichlorophenyl → 4-Fluorophenyl | Lower anti-TB activity (IC50 >20 µM) | |
| Hydrazine → Amide | Loss of hydrogen-bonding capability |
- Method : Synthesize analogs via parallel combinatorial libraries and compare SAR trends .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields (>20% variation) be addressed?
Methodological Answer:
- Parameter screening : Use a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, catalyst loading).
- Byproduct analysis : Identify side products (e.g., Schiff base isomers) via LC-MS and adjust reaction pH to minimize formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
